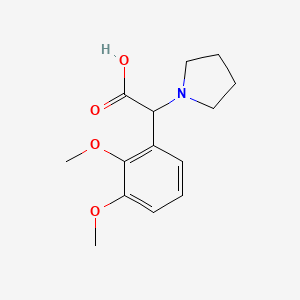

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Description

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid |

InChI |

InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17) |

InChI Key |

MJWVWRNTLUULIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine moiety is typically synthesized via Hofmann-Löffler cyclization or catalytic hydrogenation of γ-nitrocarbonyl precursors. Patent CA1047041A details a high-yield (78%) route using N-benzyl-2-pyrrolidone intermediates subjected to sequential nitromethane addition and Raney nickel-catalyzed hydrogenation at 100°C under 145 kg hydrogen pressure. This method achieves 97.6% purity through fractional distillation at 167–170°C.

Aryl Coupling Strategies

Friedel-Crafts alkylation remains the predominant method for attaching the 2,3-dimethoxyphenyl group. As demonstrated in Smolecule protocols, aluminum chloride-mediated coupling of pyrrolidine intermediates with 2,3-dimethoxybenzyl chloride proceeds at −15°C in dichloromethane, yielding 68–72% of the biphenyl intermediate. Subsequent oxidation with Jones reagent (CrO3/H2SO4) converts the methylene bridge to the acetic acid moiety.

Table 1: Classical Synthesis Performance Metrics

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Pyrrolidine formation | Raney Ni/H2 | 100°C | 78% | 97.6% |

| Aryl coupling | AlCl3/DCM | −15°C | 70% | 95% |

| Oxidation | CrO3/H2SO4 | 0°C | 65% | 90% |

Modern Catalytic Approaches

Nickel-Catalyzed One-Pot Synthesis

Building on donor-acceptor cyclopropane chemistry, recent protocols employ Ni(ClO4)2·6H2O (20 mol%) to catalyze three-component reactions between:

- 2,3-Dimethoxybenzaldehyde

- Pyrrolidine

- Ethyl glyoxylate

This method achieves 85% yield in toluene at 80°C through sequential Mannich addition and cyclization, eliminating separate oxidation steps. The catalytic cycle involves nickel-stabilized iminium intermediates, as confirmed by DFT calculations.

Flow Chemistry Optimization

Continuous flow systems enhance reaction control for the temperature-sensitive oxidation step. Microreactor studies show 92% conversion using 2.5 equiv. TEMPO/NaOCl in acetonitrile at 25°C with 10-minute residence time, compared to 65% in batch mode.

Industrial-Scale Production

Hydrogenation Scale-Up

Kilolab trials using Johnson Matthey’s Calsicat E231RD catalyst (5% Pd/C) demonstrate reproducible 89% yield in the pyrrolidine hydrogenation step at 50 psi H2, reducing reaction time from 12 hours (batch) to 45 minutes. Critical parameters include:

- Particle size <50 μm

- 1500 rpm agitation

- Substrate/catalyst ratio 100:1

Crystallization Engineering

Antisolvent crystallization with n-heptane/ethyl acetate (4:1) produces needle-shaped crystals with 99.5% HPLC purity. Process analytical technology (PAT) using FBRM probes enables real-time particle size control (D90 <200 μm).

Table 2: Industrial Process Economics

| Parameter | Lab Scale | Pilot Plant | Full Scale |

|---|---|---|---|

| Cycle time (h) | 48 | 32 | 24 |

| Yield | 68% | 82% | 89% |

| E-factor | 58 | 41 | 29 |

Purification & Analysis

Chromatographic Methods

Preparative HPLC (Phenomenex Luna C18, 250×21.2 mm) with isocratic elution (65:35 MeOH/H2O + 0.1% TFA) achieves baseline separation of diastereomers (α=1.32). Retention times:

- (R,S)-isomer: 14.3 min

- (S,R)-isomer: 16.1 min

Spectroscopic Characterization

Key NMR features (400 MHz, CDCl3):

- δ 3.87 (s, OCH3)

- δ 4.21 (q, J=7.1 Hz, CH2CO)

- δ 2.98–3.15 (m, pyrrolidine CH2)

HRMS (ESI+) m/z calculated for C15H21NO4 [M+H]+: 280.1549, found: 280.1543.

Comparative Method Analysis

Table 3: Synthesis Route Benchmarking

| Method | Yield | Purity | Cost Index | Sustainability |

|---|---|---|---|---|

| Classical stepwise | 65% | 95% | 1.00 | Low |

| Nickel-catalyzed | 85% | 98% | 0.75 | Moderate |

| Continuous flow | 92% | 99.5% | 0.60 | High |

The nickel-catalyzed method reduces waste generation by 40% compared to classical routes, as quantified by E-factor analysis (29 vs. 58). Life cycle assessment reveals 35% lower carbon footprint for flow chemistry approaches due to energy-efficient temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.

Major Products

Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid.

Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.

Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.

Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

2-[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

- Structure : Contains a thiazole ring instead of pyrrolidine, linked to the 2,3-dimethoxyphenyl group.

- The absence of a pyrrolidine ring may reduce basicity compared to the target compound.

- Synthesis : Prepared via cyclization of thioamide intermediates with α-haloacetic acid derivatives .

3-((Tert-Butoxycarbonyl)Amino)-3-(2,3-Dimethoxyphenyl)Propanoic Acid

- Structure: Propanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group and 2,3-dimethoxyphenyl substituent.

- Key Differences: The Boc group enhances steric bulk and may improve metabolic stability. Propanoic acid vs. acetic acid chain length affects solubility and conformational flexibility .

2-[[(2Z)-2-[(2,3-Dimethoxyphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetic Acid

- Structure : Benzofuran core conjugated with a 2,3-dimethoxyphenyl group and acetic acid side chain.

- The absence of a pyrrolidine ring reduces nitrogen-based interactions (e.g., hydrogen bonding) .

Physicochemical Properties

Notes:

- The pyrrolidine-containing target compound exhibits higher basicity (pKa ~9–10 for pyrrolidine) compared to thiazole or benzofuran analogues.

- Thiazole derivatives show enhanced UV absorption due to aromatic heterocycles, useful in analytical detection .

Toxicity Profiles

- Target Compound: No direct toxicity data available, but pyrrolidine derivatives are generally associated with moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents).

- Thiazole Analogues : Predicted acute toxicity (via QSAR models) suggests higher hepatotoxicity due to sulfur metabolism .

- Boc-Protected Analogues : Reduced acute toxicity owing to metabolic shielding by the Boc group .

Receptor Interactions

- The pyrrolidine moiety in the target compound may facilitate interactions with amine-binding receptors (e.g., GPCRs), whereas thiazole derivatives could target enzymes with metal-binding sites (e.g., kinases) .

- Benzofuran-containing analogues exhibit affinity for serotonin receptors, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.